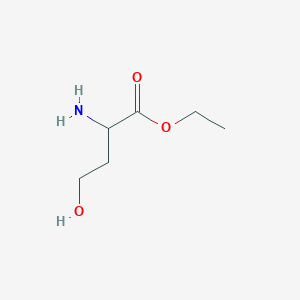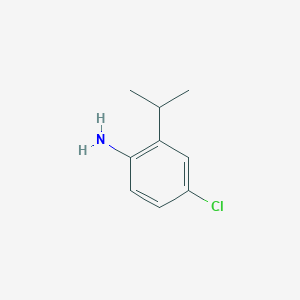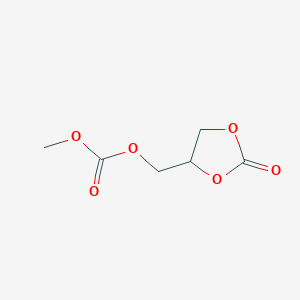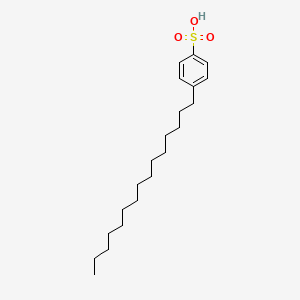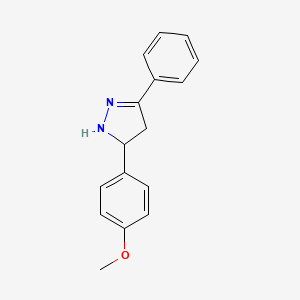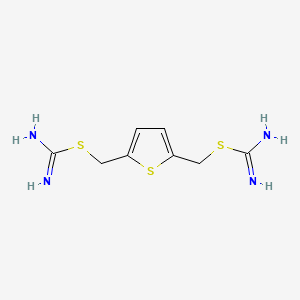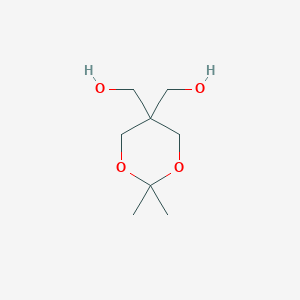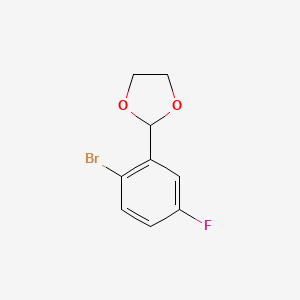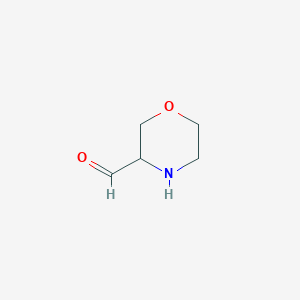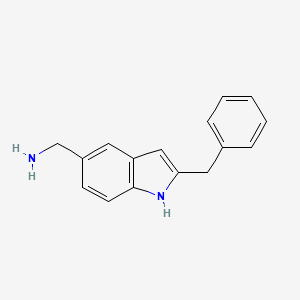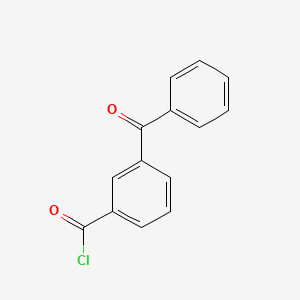
3-Benzoylbenzoyl chloride
Overview
Description
3-Benzoylbenzoyl chloride: is an organic compound with the molecular formula C14H9ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted at the third position of another benzoyl chloride molecule. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COCl+C6H6AlCl3C6H5COC6H5+HCl
In this reaction, benzoyl chloride is first converted to benzoylbenzene, which can then be further chlorinated to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoylbenzene using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylbenzoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-Benzoylbenzoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Friedel-Crafts Acylation: Can further react with aromatic compounds to form more complex acylated products.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of a catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Hydrolysis: 3-Benzoylbenzoic acid.
Esterification: Various esters depending on the alcohol used.
Friedel-Crafts Acylation: More complex acylated aromatic compounds.
Scientific Research Applications
3-Benzoylbenzoyl chloride is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylbenzoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Benzoyl chloride: A simpler acyl chloride with the formula C7H5ClO.
3-Chlorobenzoyl chloride: A similar compound with a chlorine atom substituted at the third position of the benzoyl group.
4-Chlorobenzoyl chloride: Another similar compound with the chlorine atom at the fourth position.
Comparison: 3-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which can influence its reactivity and applications. Compared to benzoyl chloride, it offers more versatility in organic synthesis due to the additional functional group. The position of the chlorine atom in 3-Chlorobenzoyl chloride and 4-Chlorobenzoyl chloride can affect their reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
3-benzoylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-8-4-7-11(9-12)13(16)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBMPXMOUHLZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510138 | |
| Record name | 3-Benzoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77301-47-4 | |
| Record name | 3-Benzoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)
